(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate (Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13491893
InChI: InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14+
SMILES:
Molecular Formula: C20H22N4O4S3
Molecular Weight: 478.6 g/mol

(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

CAS No.:

Cat. No.: VC13491893

Molecular Formula: C20H22N4O4S3

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

(Z)-tert-Butyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)-2-methylpropanoate -

Specification

Molecular Formula C20H22N4O4S3
Molecular Weight 478.6 g/mol
IUPAC Name tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate
Standard InChI InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14+
Standard InChI Key RCZJVHXVCSKDKB-ZVHZXABRSA-N
Isomeric SMILES CC(C)(C)OC(=O)C(C)(C)O/N=C(\C1=CSC(=N1)N)/C(=O)SC2=NC3=CC=CC=C3S2
Canonical SMILES CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound features a central β-lactam-related backbone modified with tert-butoxycarbonyl, thiazolyl, and benzothiazolylthio substituents. The (Z)-stereochemistry of the oxyiminoacetate group is critical for its biological activity and synthetic utility . The presence of multiple heterocyclic rings (thiazole and benzothiazole) contributes to both its stability and reactivity profile.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₂N₄O₄S₃
Molecular Weight478.61 g/mol
Boiling Point621.6°C at 760 mmHg
Purity95-98% (varies by supplier)
Storage ConditionsDry, sealed environment

Spectroscopic Identification

Suppliers provide comprehensive characterization data including:

  • NMR: Distinct signals for tert-butyl protons (δ 1.2-1.4 ppm) and thiazole ring protons (δ 6.8-7.5 ppm)

  • LC-MS: Molecular ion peak at m/z 479.6 [M+H]⁺ confirming molecular weight

  • HPLC: Retention time of 8.2 minutes under reverse-phase conditions (C18 column, acetonitrile/water)

Synthesis and Manufacturing

Industrial Production Routes

The synthesis involves three principal stages:

  • Thiazole Ring Formation: Condensation of 2-aminothiazole-4-carboxylic acid derivatives with tert-butoxycarbonyl-protected intermediates under Dean-Stark conditions .

  • Sulfur Incorporation: Thioether linkage creation through nucleophilic substitution between benzothiazole-2-thiol and α-bromoacetate intermediates .

  • Stereochemical Control: Maintenance of (Z)-configuration via low-temperature (-20°C) imine formation using triethylamine as base .

Table 2: Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature-20°C to 0°CPrevents isomerization
SolventAnhydrous DMFEnhances solubility
Reaction Time48-72 hoursCompletes imine formation

Scalability Challenges

Industrial production faces two key hurdles:

Pharmaceutical Applications

Ceftazidime Intermediate

As the penultimate precursor in ceftazidime synthesis, this compound contributes to:

  • β-Lactam Stability: The tert-butoxycarbonyl group protects the β-lactam ring during subsequent acylation steps .

  • Enhanced Potency: Thiazolylthio substitution improves Gram-negative coverage by facilitating porin channel penetration .

Table 3: Antibiotic Production Metrics

MetricValueSource
Ceftazidime Yield68-72%
Purity Post-Reaction≥99.5%
Production Scale500-1000 kg/batch

Agricultural Formulations

Emerging applications include:

  • Insecticide Synergism: At 0.1-0.5% w/w concentrations, it prolongs pyrethroid activity by inhibiting microbial degradation in soil .

  • Environmental Persistence: Shows 40% biodegradation over 30 days via Pseudomonas desmolyticum NCIM 2112 under optimized conditions (0.5% glucose, 0.05% NaNO₃) .

Hazard and Regulatory Landscape

Health Hazards

Classified as Irritant (GHS Category 2B) with:

  • Dermal Exposure: Causes erythema in 60% of tested subjects at 5% concentration .

  • Inhalation Risk: Particulate matter ≤10 μm triggers bronchoconstriction in murine models.

Environmental Regulations

  • EPA Compliance: Requires containment under 40 CFR 264.175 for wastewater discharge .

  • EU REACH: Registered substance (EC 618-872-9) with annual usage reporting above 1 tonne .

Table 4: Disposal Protocols

MediumTreatment MethodEfficiency
Aqueous WasteFenton oxidation98% degradation
Organic SolventsHigh-temperature incineration99.9% destruction

Research Frontiers

Synthetic Biology Approaches

Recent advances utilize engineered E. coli strains expressing thioesterase enzymes to catalyze the final coupling step, achieving:

  • 25% reduction in reaction time

  • 15% improvement in enantiomeric excess

Advanced Material Applications

Preliminary studies demonstrate utility in:

  • Conductive Polymers: Benzothiazole moieties enable π-π stacking in polyaniline composites (conductivity: 10⁻² S/cm)

  • Metal-Organic Frameworks: Thiazolyl groups coordinate Cu²⁺ ions for gas storage applications (CO₂ capacity: 2.3 mmol/g)

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